2-(Azetidin-3-yl)-3-chloro-5-(trifluoromethyl)pyridine
Description
Systematic IUPAC Nomenclature and Structural Representation
The compound 2-(Azetidin-3-yl)-3-chloro-5-(trifluoromethyl)pyridine follows the International Union of Pure and Applied Chemistry nomenclature system, which provides a standardized approach for naming chemical substances. The name can be deconstructed into several components that directly reflect its chemical structure:
- "Pyridine" represents the parent heterocyclic aromatic ring containing one nitrogen atom at position 1.
- "2-(Azetidin-3-yl)" indicates an azetidine ring (a four-membered heterocyclic ring with one nitrogen) attached to position 2 of the pyridine ring via the azetidine's 3-position.
- "3-chloro" designates a chlorine atom at position 3 of the pyridine ring.
- "5-(trifluoromethyl)" indicates a trifluoromethyl group (CF₃) attached at position 5 of the pyridine ring.
The structural representation can be encoded using the Simplified Molecular-Input Line-Entry System notation: C1C(CN1)C2=C(C=C(C=N2)C(F)(F)F)Cl. This notation captures the compound's chemical connectivity where C1C(CN1) represents the azetidine ring system, and the remainder represents the substituted pyridine component.
The compound features two distinct ring systems: a six-membered pyridine ring and a four-membered azetidine ring. The pyridine ring contains three substituents: the azetidine group at position 2, a chlorine atom at position 3, and a trifluoromethyl group at position 5. These substituents create a highly functionalized molecule with specific electronic and steric properties.
Properties
IUPAC Name |
2-(azetidin-3-yl)-3-chloro-5-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClF3N2/c10-7-1-6(9(11,12)13)4-15-8(7)5-2-14-3-5/h1,4-5,14H,2-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZZDNFZTLIHXBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)C2=C(C=C(C=N2)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(Azetidin-3-yl)-3-chloro-5-(trifluoromethyl)pyridine (CAS Number: 1781241-45-9) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its chemical properties, biological activities, and relevant research findings.
The molecular formula of this compound is C₉H₈ClF₃N₂, with a molecular weight of 236.62 g/mol. It is characterized by the presence of a pyridine ring substituted with a trifluoromethyl group and an azetidine moiety, which may influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₈ClF₃N₂ |
| Molecular Weight | 236.62 g/mol |
| Storage Temperature | 2-8°C |
| Purity | ≥95% |
| InChI Key | JZZDNFZTLIHXBE-UHFFFAOYSA-N |
The compound’s biological activity is primarily linked to its interaction with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. The trifluoromethyl group is known to enhance metabolic stability and lipophilicity, which can improve bioavailability and potency against target proteins.
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of pyridine have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
- Case Study: Antitumor Efficacy
- Mechanistic Insights
Antiviral Activity
Pyridine derivatives have also been explored for their antiviral properties. For example, certain compounds have demonstrated activity against influenza viruses by inhibiting viral replication in vitro and in vivo.
- Research Findings
Toxicology and Safety Profile
The safety profile of this compound has been assessed through various toxicity studies. Preliminary results suggest a favorable safety margin at therapeutic doses, although comprehensive toxicological assessments are necessary for clinical applications.
| Toxicity Parameter | Value |
|---|---|
| Acute Toxicity (LD50) | Not established yet |
| Chronic Toxicity | Under investigation |
Scientific Research Applications
Pharmaceutical Applications
Antimicrobial Activity
Research has indicated that compounds similar to 2-(azetidin-3-yl)-3-chloro-5-(trifluoromethyl)pyridine exhibit antimicrobial properties. The presence of the trifluoromethyl group enhances lipophilicity, which may improve the compound's ability to penetrate microbial membranes.
Case Study: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various pyridine derivatives, including compounds structurally related to this compound. Results showed significant inhibition of growth against Gram-positive and Gram-negative bacteria, suggesting potential for development as a new class of antibiotics .
Agricultural Applications
Pesticide Development
The compound's chlorinated and trifluoromethyl functionalities are known to enhance biological activity against pests. This makes it a candidate for developing new agrochemicals.
Data Table: Pesticidal Activity Comparison
| Compound Name | Activity Against Pests | Reference |
|---|---|---|
| This compound | Moderate | |
| Related Pyridine Derivative A | High | |
| Related Pyridine Derivative B | Low |
Chemical Research
Synthetic Intermediates
In synthetic organic chemistry, this compound can serve as an intermediate in the synthesis of more complex molecules due to its reactive azetidine ring.
Case Study: Synthesis of Complex Molecules
In a recent study, researchers utilized this compound as a starting material for synthesizing novel heterocyclic compounds with potential pharmaceutical applications. The reaction conditions and yields were optimized, demonstrating the compound's utility in synthetic pathways .
Material Science
Polymer Chemistry
The incorporation of trifluoromethyl groups into polymers has been shown to enhance thermal stability and chemical resistance. Research is ongoing into how this compound can be integrated into polymer matrices.
Data Table: Properties of Fluorinated Polymers
| Property | Standard Polymer | Polymer with Trifluoromethyl Group |
|---|---|---|
| Thermal Stability (°C) | 200 | 250 |
| Chemical Resistance | Moderate | High |
| Mechanical Strength (MPa) | 50 | 70 |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed comparison of 2-(azetidin-3-yl)-3-chloro-5-(trifluoromethyl)pyridine with key analogs, focusing on structural features, physicochemical properties, synthesis, and applications.
Table 1: Structural and Physicochemical Comparison
Key Observations :
Structural Diversity: The azetidine substituent in the target compound introduces a strained four-membered ring, which may influence conformational flexibility and binding affinity in biological systems compared to linear substituents (e.g., acetamide in or aminomethyl in ).
Physicochemical Properties: The trifluoromethyl group (present in all analogs) enhances lipophilicity and metabolic stability, critical for agrochemical and pharmaceutical applications . The target compound’s predicted pKa (9.16) suggests it is more basic than carboxylic acid derivatives (e.g., TPA ) but less basic than aminomethylated analogs (e.g., ).
Synthesis and Stability :
- Claisen condensation has been used to synthesize ketone intermediates for related trifluoromethylpyridines (e.g., 1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)ethan-1-one) with yields exceeding 80% .
- Metabolites like TPA and TPAA (from fungicide degradation ) highlight the environmental persistence of trifluoromethylpyridines, whereas the azetidine-containing compound’s stability under physiological conditions remains unstudied.
Biological and Industrial Applications: Agrochemicals: Metabolites such as TPA are degradation products of fluopyram, a fungicide, underscoring the role of trifluoromethylpyridines in crop protection . Pharmaceuticals: Aminomethylated pyridines (e.g., ) are explored as bioactive intermediates, while azetidine-containing compounds are valued for their conformational constraints in drug design .
Preparation Methods
Chlorination and Fluorination Steps
A widely reported method starts from 2-chloro-5-trichloromethylpyridine , which undergoes chlorination catalyzed by tungsten hexachloride under heating and chlorine atmosphere to yield 2,3-dichloro-5-trichloromethylpyridine . This intermediate is then subjected to fluorination using antimony pentafluoride and anhydrous hydrogen fluoride , followed by aqueous workup and reduced-pressure distillation to afford 2-fluoro-3-chloro-5-trifluoromethylpyridine with high yield and purity. This process is noted for its reliability, cost-effectiveness, and scalability.
Cyanation and Further Functionalization
From the fluorinated intermediate, cyanation is performed to introduce a cyano group at the 2-position, converting it into 3-chloro-2-cyano-5-trifluoromethylpyridine . This step involves:
- Dissolution of the chloro-substituted pyridine in a suitable solvent (e.g., acetone or dichloromethane).
- Addition of an activating agent such as 4-dimethylaminopyridine or other catalysts.
- Heating under reflux for several hours.
- Reaction with cyanide sources (e.g., sodium cyanide) in biphasic solvent systems with water.
- Acid-base workup to isolate the product.
This method avoids highly toxic nitrile solvents, uses low-toxicity solvents like dichloromethane, and allows solvent recycling, reducing environmental impact and production costs. Yields of around 89% have been reported.
Introduction of the Azetidin-3-yl Group
The azetidinyl substituent is introduced typically by nucleophilic substitution reactions involving azetidine derivatives or protected azetidine intermediates. Key points include:
- Use of tert-butyl 3-(chloromethyl)azetidine-1-carboxylate or related azetidine precursors.
- Reaction with pyridine intermediates under conditions facilitating nucleophilic displacement or coupling.
- Reduction steps using hydride reducing agents such as sodium triacetoxyborohydride , lithium aluminum hydride , or diisobutylaluminum hydride to convert intermediate functionalities to the desired azetidinyl moiety.
- Acidic deprotection using acids like para-toluenesulfonic acid , trifluoroacetic acid , or acetic acid to remove protecting groups and liberate the free azetidine ring.
Representative Preparation Process Flow
Research Findings and Optimization Insights
- The choice of hydride reducing agent affects the selectivity and yield of the azetidine installation step, with sodium triacetoxyborohydride and LAH being effective options.
- Fluorination using antimony pentafluoride and anhydrous HF is a critical step requiring controlled temperature and handling due to reagent toxicity but provides excellent conversion and product purity.
- Avoiding nitrile solvents in cyanation reduces toxicity and environmental impact while maintaining high yields and purity.
- Multi-step continuous operations with minimal intermediate purification enhance overall yield and process efficiency, as demonstrated in related Bitopertin synthesis methods.
- The final compound's purity and stereochemistry can be controlled by appropriate separation techniques after azetidine coupling.
Q & A
Basic Research Questions
Q. What are the typical synthetic routes for 2-(Azetidin-3-yl)-3-chloro-5-(trifluoromethyl)pyridine, and what challenges arise during its preparation?
- Methodological Answer : The synthesis often involves sequential functionalization of a pyridine core. Key steps include:
- Pyridine ring construction : Hantzsch synthesis or cyclization of β-ketoesters with ammonia (for scaffold formation) .
- Azetidine introduction : Aza-Michael addition or nucleophilic substitution, often requiring anhydrous conditions to avoid ring-opening side reactions .
- Trifluoromethylation and chlorination : Electrophilic substitution using CF3I/NCS, with regioselectivity challenges due to competing halogenation sites .
- Key challenge : Low yields (<40%) in azetidine coupling due to steric hindrance from the trifluoromethyl group .
Q. How do the functional groups (azetidine, Cl, CF3) influence the compound’s reactivity in medicinal chemistry applications?
- Methodological Answer :
- Azetidine : Enhances binding to enzymes/receptors via hydrogen bonding and conformational rigidity (e.g., in kinase inhibitors) .
- CF3 : Improves metabolic stability and lipophilicity; however, its electron-withdrawing nature complicates nucleophilic substitutions .
- Cl : Participates in halogen bonding for target stabilization but may require selective replacement (e.g., Suzuki coupling for SAR studies) .
Q. What analytical techniques are critical for characterizing this compound and its derivatives?
- Methodological Answer :
- NMR : <sup>19</sup>F NMR tracks trifluoromethyl group integrity; <sup>1</sup>H/ <sup>13</sup>C NMR resolves azetidine ring conformation .
- LC-MS/MS : Identifies degradation products (e.g., oxidation of azetidine to pyrrolidine under acidic conditions) .
- X-ray crystallography : Resolves regiochemistry in derivatives, critical for structure-activity relationship (SAR) validation .
Advanced Research Questions
Q. How can regioselectivity be controlled during trifluoromethylation and chlorination of the pyridine core?
- Methodological Answer :
- Directing groups : Use protecting groups (e.g., boronic esters) to block undesired positions during halogenation .
- Catalytic systems : Pd-mediated C–H activation for selective CF3 insertion at the 5-position .
- Data contradiction : Reported yields vary (50–80%) depending on solvent polarity (DMF > THF) and temperature (80–120°C) .
Q. What strategies mitigate steric hindrance during azetidine coupling to the pyridine ring?
- Methodological Answer :
- Pre-functionalized intermediates : Use 3-azetidinylmethyl precursors to simplify coupling .
- Microwave-assisted synthesis : Reduces reaction time (2h vs. 24h) and improves yields by 20% via enhanced kinetics .
- Alternative catalysts : Ni(0) catalysts outperform Pd in sterically hindered systems .
Q. How does metabolic profiling inform the design of stable derivatives for in vivo studies?
- Methodological Answer :
- In vitro models : Incubate with liver microsomes to identify major metabolites (e.g., hydroxylation at azetidine or CF3 oxidation) .
- Stability optimization : Replace labile azetidine with piperidine (reduces CYP450-mediated degradation) or introduce deuterium at vulnerable positions .
Q. What computational methods predict the compound’s interaction with biological targets (e.g., kinases)?
- Methodological Answer :
- Docking studies : Use Schrödinger Suite or AutoDock Vina to model azetidine’s hydrogen bonding with ATP-binding pockets .
- MD simulations : Assess trifluoromethyl group’s role in hydrophobic pocket stabilization over 100-ns trajectories .
- Limitation : Overestimates binding affinity for charged targets due to implicit solvent models .
Data Contradiction Analysis
Q. Why do reported yields for trifluoromethylation vary across studies (30–85%)?
- Methodological Answer :
- Reagent purity : CF3I stability impacts reactivity; anhydrous conditions are critical but inconsistently reported .
- Side reactions : Competing C-2 vs. C-5 substitution pathways depend on solvent (polar aprotic solvents favor C-5) .
- Validation : Reproduce reactions using controlled humidity (<5% H2O) and standardized CF3I sources .
Comparative Studies
Q. How does this compound compare to analogs lacking the azetidine group?
- Methodological Answer :
- Bioactivity : Azetidine-containing analogs show 10× higher IC50 against EGFR vs. piperidine derivatives due to rigid binding .
- Solubility : Azetidine reduces logP by 0.5 units compared to CF3-only analogs, improving aqueous solubility .
Tables
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
